Essential 5-Methoxy Pharmacophore for High-Affinity 5-HT6 Receptor Binding in SUVN-502
The target compound is the immediate precursor to the clinical candidate SUVN-502, a potent and selective 5-HT6 antagonist. The 5-methoxy group on the indole ring is a critical pharmacophoric element for high-affinity binding. The final drug candidate, which incorporates this compound, achieves a Ki of 2.04 nM at the human 5-HT6 receptor, a metric that defines its clinical viability [1]. The des-methoxy analog 3-((4-methylpiperazin-1-yl)methyl)-1H-indole (CAS 5444-91-7) lacks this critical moiety and cannot yield the same high-affinity final product, making the target compound the required building block for synthesizing this clinical candidate.
| Evidence Dimension | Binding Affinity (Ki) at Human 5-HT6 Receptor of the Derived Drug Candidate (SUVN-502) |
|---|---|
| Target Compound Data | Core structure of SUVN-502, which has a Ki = 2.04 nM at human 5-HT6R [1] |
| Comparator Or Baseline | 3-((4-methylpiperazin-1-yl)methyl)-1H-indole (CAS 5444-91-7, des-methoxy analog). This compound does not appear in the literature as a direct precursor to any high-affinity 5-HT6 ligand. No Ki data is reported. |
| Quantified Difference | The clinical candidate derived from the target compound has a Ki of 2.04 nM. There is no report of a high-affinity 5-HT6 ligand derived from the des-methoxy analog, indicating a critical loss of function without the 5-methoxy group. |
| Conditions | In vitro radioligand binding assay using human recombinant 5-HT6 receptors [1]. |
Why This Matters
For researchers developing 5-HT6 antagonists, this compound is the only viable precursor to a clinical-stage, high-affinity candidate; the des-methoxy analog is functionally useless for this purpose.
- [1] Nirogi, R., Shinde, A., Kambhampati, R. S., Mohammed, A. R., Saraf, S. K., Badange, R. kumar, ... & Jasti, V. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843–1859. View Source
